molecular formula C9H12ClNO B8589117 4-Chloro-1-(3-pyridyloxy)butane

4-Chloro-1-(3-pyridyloxy)butane

Cat. No.: B8589117
M. Wt: 185.65 g/mol
InChI Key: CPGXYMBHKVRKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(3-pyridyloxy)butane is a chlorinated butane derivative featuring a 3-pyridyloxy group at the terminal position of a four-carbon chain.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-(4-chlorobutoxy)pyridine

InChI

InChI=1S/C9H12ClNO/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2

InChI Key

CPGXYMBHKVRKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Chloro-1-(3-pyridyloxy)butane with key structural analogs based on molecular features, properties, and applications inferred from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
This compound C₉H₁₁ClNO ~187.64* Chloro, pyridyloxy ether Hypothesized: Intermediate in drug synthesis, polar solvent N/A (inferred)
4-Chloro-1-(4-fluorophenyl)butan-1-one C₁₀H₁₀ClFO 200.64 Chloro, fluorophenyl ketone Higher polarity due to ketone; used in organic synthesis
1,4-Bis(2-chloroethylthio)butane C₈H₁₆Cl₂S₂ 247.25 Chloroethylthio, sulfide linkages Potential surfactant or crosslinking agent; sulfur enhances stability
4-Chlorobut-1-yne C₄H₅Cl 88.54 Chloro, terminal alkyne High reactivity in click chemistry; used in polymer synthesis
Butane dichloride C₄H₈Cl₂ 126.99 Dichloro, alkane backbone Non-polar solvent; studied in bitumen viscosity reduction

Key Observations:

Functional Group Influence: The pyridyloxy ether group in this compound likely increases polarity compared to non-aromatic analogs like butane dichloride, which is non-polar and used in solvent applications . However, it may exhibit lower reactivity than 4-Chlorobut-1-yne, where the alkyne group enables rapid cross-coupling reactions . Chlorine position: Terminal chlorine (as in this compound) may favor nucleophilic substitution reactions, similar to 1,4-Bis(2-chloroethylthio)butane, where chlorine participates in sulfide bond formation .

Thermal and Solvent Behavior: Chlorinated butane derivatives like butane dichloride reduce bitumen viscosity under high pressure, as shown in solvent-bitumen interaction studies .

Catalytic and Oxidation Reactivity :

  • Butane derivatives are often evaluated in oxidation reactions. For example, vanadium-phosphate catalysts facilitate butane oxidation to maleic anhydride . The pyridyloxy group in this compound could alter catalytic pathways due to nitrogen’s electron-donating effects, though this remains speculative without direct data.

Biological and Environmental Relevance: Evidence suggests endogenous butane production in humans under certain conditions .

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